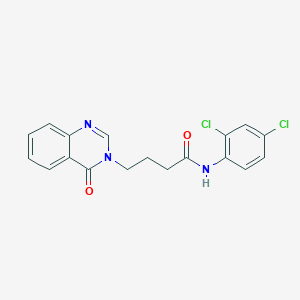![molecular formula C16H24N2O4S B7535942 N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide](/img/structure/B7535942.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MPS is a piperidine derivative that possesses a unique chemical structure with a sulfonamide group and a methoxyphenyl substituent, making it a promising candidate for drug development and research.
作用機序
The mechanism of action of MPS involves its binding to the DAT and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. MPS has also been shown to have some affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), although its selectivity for DAT is much higher.
Biochemical and Physiological Effects:
MPS has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of synaptic plasticity, and the modulation of neuronal excitability. MPS has also been shown to have some neuroprotective effects, particularly in models of Parkinson's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of using MPS in lab experiments is its selectivity for DAT, which allows for the specific investigation of dopamine signaling. MPS is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one of the limitations of using MPS is its potential for off-target effects, particularly at high concentrations. MPS has also been shown to have some cytotoxic effects in certain cell types, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving MPS. One area of interest is the development of new drugs that target DAT and other monoamine transporters, using MPS as a lead compound. Another potential direction is the investigation of the role of MPS in regulating synaptic plasticity and neuronal excitability, particularly in the context of neurological disorders. Finally, MPS could be used as a tool for investigating the role of dopamine signaling in various physiological and behavioral processes, such as reward, motivation, and addiction.
合成法
The synthesis of MPS involves several steps, starting with the reaction of 4-piperidone hydrochloride with 2-methoxybenzylamine to form 1-(2-methoxyphenyl)piperidin-4-ol. This intermediate is then treated with 2-methylsulfonylpropanoyl chloride in the presence of triethylamine to yield the final product, N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide. The purity and yield of MPS can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
MPS has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a tool for investigating the mechanism of action of various drugs and neurotransmitters. MPS has been shown to bind selectively to the dopamine transporter (DAT) and inhibit the uptake of dopamine, making it a useful tool for studying the role of DAT in dopamine signaling.
特性
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(23(3,20)21)16(19)17-13-8-10-18(11-9-13)14-6-4-5-7-15(14)22-2/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLULIPQVTCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,4-dimethyl-5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7535864.png)
![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)
![N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7535883.png)
![2-acetamido-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535888.png)
![N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535896.png)
![2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide](/img/structure/B7535935.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535937.png)
![N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7535940.png)
![2-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7535952.png)
![3-(oxolan-2-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B7535955.png)
![3-(1-methylpyrazol-4-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B7535957.png)